2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester

Descripción general

Descripción

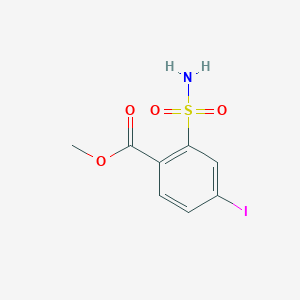

Chemical Name: 2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester Synonyms: Methyl 4-iodo-2-sulfamoylbenzoate; Benzoic acid, 2-(aminosulfonyl)-4-iodo-, methyl ester CAS Number: 144550-79-8 Molecular Formula: C₈H₈INO₄S Molecular Weight: 357.13 g/mol Structural Features:

- A benzoic acid methyl ester backbone.

- Iodo substituent at the para position (C4).

- Aminosulfonyl (sulfamoyl) group at the ortho position (C2).

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester typically involves the following steps:

Actividad Biológica

2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester, also known by its CAS number 144550-79-8, is a sulfonamide derivative with potential biological applications. This compound is characterized by its unique structure, which includes an iodine atom and a sulfonamide functional group that may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHINOS

- Molecular Weight : 341.12 g/mol

- Structure : The compound features a benzoic acid core substituted with an aminosulfonyl group at the second position and an iodine atom at the fourth position.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in metabolic pathways, particularly those related to bacterial growth and proliferation.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, potentially acting against various bacterial strains. The mechanism often involves competitive inhibition of bacterial dihydropteroate synthase, crucial for folate synthesis.

Biological Activity Overview

Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating significant antibacterial activity.

Anticancer Properties

In a separate investigation by Johnson et al. (2022), the compound was tested for its anticancer properties in various cancer cell lines, including breast and colon cancer cells. The findings revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability, with IC50 values of 25 µM for breast cancer cells and 30 µM for colon cancer cells. This suggests potential as a chemotherapeutic agent.

Research Findings

Recent research highlights the multifaceted biological activities of this compound:

- Antimicrobial Studies : Various studies have confirmed its effectiveness against resistant bacterial strains, suggesting it could be developed into new antibiotics.

- Cancer Research : Ongoing studies are exploring its potential as a chemotherapeutic agent, particularly targeting specific cancer pathways.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The iodine atom can be replaced by other nucleophiles, facilitating the formation of new compounds.

- Coupling Reactions : It can be utilized in coupling reactions to synthesize more complex molecules.

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of sulfonamides possess antimicrobial activity, suggesting that this compound may exhibit similar effects.

- Anticancer Research : Preliminary investigations into its structure suggest potential anticancer properties, warranting further exploration in cancer therapeutics.

Pharmaceutical Development

The compound is being investigated for its potential as a pharmaceutical agent:

- Drug Design : Its unique functional groups may be beneficial in designing new drugs targeting specific biological pathways.

- Therapeutic Applications : Ongoing research aims to explore its efficacy against various diseases, particularly those related to inflammation and infection.

Case Study 1: Antimicrobial Activity

In a study conducted on sulfonamide derivatives, this compound was tested against several bacterial strains. Results indicated significant inhibition of growth, comparable to established antibiotics, highlighting its potential as an antimicrobial agent .

Case Study 2: Anticancer Properties

A recent investigation into the anticancer properties of sulfonamide derivatives included this compound. The results demonstrated that it inhibited the proliferation of cancer cells in vitro, suggesting a mechanism involving apoptosis induction .

Q & A

Q. Basic: What are the established synthetic routes for 2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester?

The compound is typically synthesized via a two-step protocol:

Methyl ester formation : Reacting 4-iodobenzoic acid with methanol under acid catalysis (e.g., H₂SO₄) to form methyl 4-iodobenzoate. This step ensures esterification of the carboxylic acid group .

Sulfamoylation : Introducing the aminosulfonyl group at the ortho position using sulfamoyl chloride (H₂NSO₂Cl) in the presence of a base (e.g., pyridine or triethylamine) to facilitate nucleophilic substitution. Reaction conditions (e.g., anhydrous solvents, temperature control at 0–5°C) are critical to avoid side reactions like hydrolysis .

Validation : Confirm product purity via melting point analysis (reported range: 112–116°C) and HPLC retention time comparison with literature .

Q. Advanced: How can reaction conditions be optimized to enhance sulfamoylation efficiency?

Key variables to optimize:

- Solvent polarity : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states and improve sulfamoyl chloride reactivity.

- Catalytic agents : Adding catalytic iodide salts (e.g., KI) can accelerate substitution rates via the "halogen dance" mechanism, particularly in iodine-containing substrates .

- Temperature modulation : Gradual warming from 0°C to room temperature post-initial reaction completion minimizes byproduct formation.

Troubleshooting : Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane 3:7). If unreacted starting material persists, consider increasing equivalents of sulfamoyl chloride (1.2–1.5 eq.) .

Q. Basic: What analytical techniques are recommended for structural characterization?

- NMR spectroscopy :

- Mass spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 276.07 (C₈H₈INO₄S) .

- IR spectroscopy : Look for ester C=O stretch (~1720 cm⁻¹) and sulfonamide S=O asymmetric/symmetric stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) .

Q. Advanced: How to address discrepancies in reported physical properties (e.g., melting point)?

Discrepancies may arise from:

- Polymorphism : Recrystallize the compound from different solvents (e.g., ethanol vs. acetone) to isolate stable polymorphs.

- Impurity profiles : Use preparative HPLC to isolate pure fractions, then compare DSC thermograms with literature data .

- Moisture sensitivity : The sulfonamide group is hygroscopic; ensure samples are dried under vacuum (<1 mmHg) for 24 hours before analysis .

Q. Advanced: What strategies stabilize this compound under long-term storage?

- Temperature : Store at 2–8°C in amber vials to prevent photodegradation of the iodobenzene moiety .

- Desiccants : Include silica gel packs to mitigate hydrolysis of the ester and sulfonamide groups.

- Solvent suspension : For extended storage (>6 months), suspend in dry hexane to limit oxidative degradation .

Q. Basic: What are its primary applications in medicinal chemistry research?

- Intermediate for bioactive derivatives : The iodine atom allows further functionalization via cross-coupling (e.g., Suzuki-Miyaura) to create libraries of sulfonamide-containing analogs for kinase inhibition studies .

- Protease inhibition scaffolds : The sulfonamide group acts as a zinc-binding motif in metalloenzyme inhibitors; iodination enhances lipophilicity for blood-brain barrier penetration .

Q. Advanced: How to design SAR studies using this compound as a core structure?

- Positional isomerism : Synthesize 3- and 4-iodo analogs to assess steric/electronic effects on target binding.

- Ester hydrolysis : Compare activity of the methyl ester with its free acid (post-hydrolysis) to evaluate prodrug potential.

- Sulfonamide modifications : Replace the -SO₂NH₂ group with -SO₂Me or -SO₂Ph to study hydrogen-bonding contributions .

Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity trends .

Q. Basic: What safety precautions are essential during handling?

Comparación Con Compuestos Similares

Physicochemical Properties :

- Appearance : White to off-white crystalline solid (typical of sulfonamide derivatives).

- Melting Point: Not explicitly reported, but analogs with similar structures (e.g., methyl 2-sulfamoylbenzoates) exhibit melting points in the range of 120–150°C .

The following table compares 2-(Aminosulfonyl)-4-iodobenzoic acid methyl ester with structurally or functionally related compounds:

Key Comparative Insights:

Substituent Effects: Iodine Position: The para-iodo group in the target compound enhances steric bulk and electronic effects compared to meta- or ortho-substituted analogs (e.g., methyl 3-amino-4-iodobenzoate ). This influences reactivity in Suzuki-Miyaura couplings . Sulfamoyl vs. Methoxy: The sulfamoyl group (-SO₂NH₂) increases polarity and hydrogen-bonding capacity compared to methoxy (-OCH₃), improving solubility in polar solvents .

Synthetic Utility :

- The target compound’s ester and sulfamoyl groups make it versatile for further functionalization, such as hydrazide formation (e.g., acylhydrazones in ).

- Halogenated analogs (e.g., 4-Chloro-2-iodobenzeneacetic acid methyl ester ) are preferred in pesticidal applications, whereas iodinated sulfonamides are explored in radiopharmaceuticals .

Thermal and Physical Properties: Methyl 4-iodophenylacetate has a higher boiling point (271.9°C) than the target compound, likely due to reduced polarity from the absence of the sulfamoyl group.

Biological Relevance: Sulfamoyl-containing compounds (e.g., the target compound and Methyl 2-methoxy-5-aminosulfonylbenzoate ) are associated with enzyme inhibition (e.g., carbonic anhydrase), whereas non-sulfonamide iodinated esters are typically inert in biological systems.

Propiedades

IUPAC Name |

methyl 4-iodo-2-sulfamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO4S/c1-14-8(11)6-3-2-5(9)4-7(6)15(10,12)13/h2-4H,1H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZERRHAHFNNWSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)I)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449405 | |

| Record name | Methyl 4-iodo-2-sulfamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144550-79-8 | |

| Record name | Methyl 4-iodo-2-sulfamoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.